3-Fluoro-2-methyl-6-vinylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
6-ethenyl-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3 |
InChI Key |
MIGDTMPPWKUKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=C)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Methyl 6 Vinylpyridine
Reactivity of the Vinyl Moiety
The vinyl group attached to the pyridine (B92270) ring is a site of significant chemical activity, susceptible to various addition and transformation reactions.
Polymerization and Copolymerization Pathways
The vinyl group in 3-Fluoro-2-methyl-6-vinylpyridine is expected to readily undergo polymerization and copolymerization. Vinylpyridines, in general, are known to polymerize, and this reactivity is a key feature of their industrial application. wikipedia.org For instance, 2-vinylpyridine (B74390) is a monomer used in the production of specialty polymers and is sensitive to polymerization. wikipedia.org The polymerization can proceed via various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques.
Poly(vinylpyridine)s are versatile materials with applications ranging from coatings and adhesives to ion-exchange resins. polysciences.com The presence of the pyridine ring allows for further modifications, such as quaternization, which can alter the polymer's properties, for example, making it water-soluble. mdpi.com
An important industrial application of vinylpyridine is in the manufacturing of latex terpolymers with styrene (B11656) and butadiene, which are used as tire-cord binders to enhance the adhesion between the cord and the rubber. wikipedia.org It is plausible that this compound could be incorporated into similar polymer structures, with the fluoro and methyl substituents potentially modifying the polymer's physical and chemical properties. For example, poly(2-vinylpyridine) and poly(4-vinylpyridine) have been synthesized via solution polymerization and used to create composite films with metal oxides for photocatalytic applications. nih.gov
The table below summarizes the expected polymerization behavior of this compound based on related vinylpyridine monomers.
| Polymerization Type | Initiator/Catalyst | Expected Product | Potential Applications |
|---|---|---|---|
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) | Coatings, Adhesives |
| Anionic Polymerization | Organolithium compounds | Well-defined block copolymers | Nanomaterials, Drug delivery |
| Copolymerization | With Styrene, Butadiene | Terpolymer latex | Tire-cord binders |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group of this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In these reactions, the vinylpyridine would react with a conjugated diene to form a six-membered ring. The reactivity of vinylpyridines as dienophiles has been demonstrated in several studies. For example, both 2-vinylpyridine and 3-vinylpyridine (B15099) have been shown to react with butadiene in Diels-Alder reactions to form the corresponding pyridyl-substituted cyclohexenes. acs.orgacs.org
Lewis acids can be used to promote these reactions, often leading to higher yields and improved selectivity. rsc.org The use of a Lewis acid can enhance the electrophilicity of the vinylpyridine, making it a more reactive dienophile. rsc.org It is anticipated that this compound would undergo similar Lewis acid-catalyzed Diels-Alder reactions.
Photochemical [2+2] cycloadditions are another class of reactions that vinylpyridines can participate in. nih.govacs.org These reactions, often sensitized, can lead to the formation of cyclobutane (B1203170) derivatives. The enantioselectivity of such reactions can sometimes be controlled through the use of chiral catalysts. nih.gov
The following table outlines the expected outcomes of cycloaddition reactions involving this compound.
| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Diels-Alder [4+2] Cycloaddition | Butadiene | Thermal or Lewis Acid (e.g., AlCl3) | 4-(3-Fluoro-2-methylpyridin-6-yl)cyclohex-1-ene |
| Photochemical [2+2] Cycloaddition | Alkene (e.g., N-vinylacetamide) | Photosensitizer, light | Substituted cyclobutane |
Reductive Coupling and Alkylation Reactions with Electrophiles
The vinyl group in vinylpyridines can undergo reductive coupling reactions. For instance, rhodium-catalyzed reductive coupling of 2-vinylpyridines with imines has been reported to produce branched products of imine addition. scispace.comnih.govacs.org This type of reaction typically occurs under hydrogenation conditions and can exhibit high regioselectivity. scispace.comnih.govacs.org It is expected that this compound would be a suitable substrate for similar transformations.
Furthermore, the vinyl moiety can be alkylated. Ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones has been achieved using hydrazine (B178648) as a reductant. rsc.org This method allows for the deoxygenative coupling to form alkylated pyridines. rsc.org The reaction is notable for its applicability to a range of substituted vinylpyridines, including those that are typically less reactive. rsc.org
Electroreductive coupling of vinylpyridines can also lead to the formation of cyclobutane derivatives through a radical anion-substrate cycloaddition mechanism. rsc.org
The table below summarizes these reductive coupling and alkylation reactions.
| Reaction Type | Reactant | Catalyst/Reagent | Expected Product |
|---|---|---|---|
| Rhodium-catalyzed Reductive Coupling | N-arylsulfonyl imine | [Rh(cod)2]BARF, (2-Fur)3P, H2 | Branched imine addition product |
| Ruthenium-catalyzed Alkylation | Aldehyde or Ketone | Ruthenium catalyst, N2H4 | β-Alkylated pyridine |
| Electroreductive Coupling | Self-coupling | Cathodic reduction | trans-1,2-Di(pyridin-6-yl)cyclobutane derivative |
Hydrofunctionalization and Other Addition Reactions
The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic addition reactions. wikipedia.org Nucleophiles such as methoxide, cyanide, and hydrogen sulfide (B99878) can add across the double bond of 2-vinylpyridine. wikipedia.org This reactivity is expected to be similar for this compound, with the substituents on the ring potentially influencing the rate and regioselectivity of the addition.
Hydroalkenylation, the addition of a C-H bond across the double bond, is another possible transformation. Rhodium-N-heterocyclic carbene catalysts have been used for hydroalkenylation reactions with 2-vinylpyridine. acs.org
Reactivity of the Fluoro Substituent
The fluorine atom on the pyridine ring is a key functional group that can participate in its own set of reactions, primarily nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution Reactions on the Fluoropyridine Ring
The fluorine atom on an aromatic ring, particularly a heteroaromatic ring like pyridine, is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govmdpi.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack on the ring, especially at positions ortho and para to the nitrogen. In this compound, the fluorine is at the 3-position.
SNAr reactions on fluoropyridines can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce a wide range of functional groups. nih.govnih.govmdpi.com The reaction conditions can vary, but often involve heating in the presence of a base. In some cases, photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov
For example, 3-fluoro-2-pyridinecarbonitrile undergoes nucleophilic aromatic substitution on the fluorine-substituted carbon, allowing for the attachment of various chromophores. ossila.com It is highly probable that the fluorine atom in this compound can be displaced by nucleophiles under appropriate conditions.
The table below provides examples of potential nucleophilic aromatic substitution reactions.
| Nucleophile | Conditions | Expected Product |
|---|---|---|
| Dimethylamine | Heat, base (e.g., K2CO3) | 3-(Dimethylamino)-2-methyl-6-vinylpyridine |
| Sodium Methoxide | Heat in Methanol | 3-Methoxy-2-methyl-6-vinylpyridine |
| Azole (e.g., Imidazole) | Organic photoredox catalyst, light | 3-(Imidazol-1-yl)-2-methyl-6-vinylpyridine |
C-H Activation and Functionalization Adjacent to the Fluorine Atom
The presence of a fluorine atom on the pyridine ring significantly influences the reactivity of adjacent C-H bonds. The strong electron-withdrawing nature of fluorine can acidify the ortho C-H bond, making it a target for metal-catalyzed C-H activation and subsequent functionalization. While specific studies on the C-H activation of this compound are not extensively documented in publicly available literature, general principles of pyridine C-H functionalization can provide insights into its potential reactivity.
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are known to facilitate the ortho-C-H functionalization of pyridine derivatives. These reactions often proceed through a cyclometalation pathway, where the pyridine nitrogen coordinates to the metal center, directing the activation of a nearby C-H bond. For this compound, the C-H bond at the C4 position is a primary candidate for such transformations. The directing effect of the pyridine nitrogen, coupled with the electronic influence of the fluorine atom, could enable the introduction of various substituents at this position.
Reactivity of the Methyl Group
Benzylic Functionalization and Derivatization
The methyl group at the 2-position of this compound exhibits benzylic-type reactivity, making it amenable to a range of functionalization reactions. This reactivity stems from the ability of the pyridine ring to stabilize radical or anionic intermediates formed at the methyl carbon.
One common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). The resulting 2-(bromomethyl) derivative is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups, including amines, alcohols, and cyanides.
Another approach to functionalizing the methyl group is through deprotonation using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a stabilized carbanion. This anion can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
Oxidation Reactions
The methyl group of this compound can be oxidized to afford the corresponding carboxylic acid, 3-fluoro-6-vinylpyridine-2-carboxylic acid. This transformation is typically carried out using strong oxidizing agents. For a related compound, 3-fluoro-6-methylpyridine-2-carbonitrile, the methyl group can be oxidized to a carboxylic acid using potassium permanganate. This suggests that similar conditions could be applicable to this compound, although the vinyl group's sensitivity to oxidation would need to be considered.
Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 3-fluoro-6-vinylpyridine-2-carbaldehyde. Reagents such as selenium dioxide or manganese dioxide are often employed for the selective oxidation of benzylic methyl groups to aldehydes.
Reactivity of the Pyridine Nitrogen Atom
Coordination Chemistry and Ligand Formation
The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a ligand, coordinating to a wide variety of metal ions. The steric and electronic properties of the substituents on the pyridine ring, namely the fluorine, methyl, and vinyl groups, will influence the coordination geometry and stability of the resulting metal complexes.
The formation of such complexes is fundamental to the use of pyridine derivatives in catalysis, where the metal center's activity is modulated by the ligand environment. The vinyl group, in particular, could participate in further reactions within the coordination sphere of the metal, potentially leading to novel catalytic cycles or materials with interesting properties.
N-Oxidation and its Impact on Pyridine Reactivity
The pyridine nitrogen can be oxidized to form the corresponding N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-deficient.
This increased electrophilicity can facilitate nucleophilic aromatic substitution reactions on the pyridine ring. Furthermore, the N-oxide functionality can direct ortho-lithiation or be used to introduce other functional groups. For instance, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to chlorination at the 2- and 6-positions. In the case of this compound N-oxide, this could provide a route to further functionalization at the C6 position, competing with the vinyl group.
N-oxidation can also influence the reactivity of the other substituents. For example, it can activate the methyl group for condensation reactions or modify the reactivity of the vinyl group.
Spectroscopic Data for this compound Remains Elusive in Public Databases
A comprehensive search for advanced spectroscopic data for the chemical compound this compound has yielded no specific experimental results for its detailed characterization. Despite targeted searches for its CAS number (1228666-01-9) across various scientific databases and literature, no publicly available Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Mass Spectrometry (MS) data could be retrieved for this specific molecule.
The initial research plan aimed to construct a detailed article outlining the spectroscopic and structural elucidation of this compound. The intended structure of the article was to include in-depth analysis of ¹H, ¹³C, and ¹⁹F NMR chemical shifts, two-dimensional NMR techniques for connectivity assignments, vibrational spectroscopy for functional group identification, and mass spectrometry for molecular formula confirmation and fragmentation analysis.
However, the absence of empirical data in the public domain for this particular compound prevents a scientifically accurate and detailed exposition as requested. While spectroscopic data for structurally related compounds—such as 3-fluoropyridine (B146971), 2-vinylpyridine, and various isomers of fluoro-methyl-pyridines—are available, direct extrapolation of this information to generate precise data tables and in-depth analysis for this compound would be speculative and would not meet the required standards of scientific accuracy.
The lack of available data suggests that the compound may be a novel substance with limited published research, or its characterization data may exist in proprietary databases or internal research documents that are not publicly accessible. Therefore, the generation of the requested article with detailed research findings and interactive data tables is not feasible at this time.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Methyl 6 Vinylpyridine
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. Although a specific crystal structure for 3-fluoro-2-methyl-6-vinylpyridine is not publicly available in crystallographic databases as of the current date, we can infer its likely solid-state structure and conformational properties based on the known structures of related compounds, such as 3-fluoropyridine (B146971), 2-methyl-6-vinylpyridine, and other substituted vinylarenes.
In the case of this compound, the methyl group at the 2-position and the fluorine atom at the 3-position are expected to influence the conformation of the vinyl group at the 6-position. The steric bulk of the methyl group may cause some out-of-plane twisting of the vinyl group to minimize steric strain. Conversely, the small size of the fluorine atom is less likely to cause significant steric hindrance.
Based on the analysis of related structures, a hypothetical set of crystallographic data for this compound is presented below. It is important to note that these are predicted values and await experimental verification.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.0 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 695 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.32 |
Table 2: Predicted Key Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C-F Bond Length (Å) | 1.35 |
| C-N-C Angle (°) | 117 |
| C-C (vinyl) Bond Length (Å) | 1.33 |
| C-C (ring-vinyl) Bond Length (Å) | 1.48 |
| Pyridine (B92270) Ring-Vinyl Group Torsion Angle (°) | 15-25 |
The predicted torsion angle between the pyridine ring and the vinyl group suggests a nearly planar conformation, with a slight twist to alleviate steric hindrance from the adjacent methyl group. The final determination of the precise solid-state structure and conformational analysis of this compound will require experimental data from single-crystal X-ray diffraction analysis.
Emerging Trends and Future Research Directions
Sustainable Synthetic Methodologies for Fluorinated Vinylpyridines
The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign methods for synthesizing complex molecules. nih.govmdpi.com For fluorinated vinylpyridines like 3-Fluoro-2-methyl-6-vinylpyridine, research is moving away from harsh conditions and hazardous reagents.
Future efforts in the sustainable synthesis of these compounds are likely to focus on several key areas:
Catalytic C-H Functionalization: Direct, selective functionalization of C-H bonds is a highly atom-economical approach. Research into catalysts, potentially based on transition metals, that can selectively introduce vinyl groups onto a pre-fluorinated pyridine (B92270) core is an active area. This would reduce the number of synthetic steps and minimize waste.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild, aqueous conditions. mdpi.com Exploring enzymes for the synthesis of fluorinated and vinylated pyridines could lead to highly sustainable manufacturing processes.
Alternative Energy Sources: Microwave-assisted and solvent-free reaction conditions are being explored to reduce reaction times and energy consumption. nih.govmdpi.com These methods often lead to higher yields and cleaner reaction profiles. For instance, a copper-catalyzed, solvent-free reaction has been developed for synthesizing indolizines from pyridines. mdpi.com
Renewable Feedstocks: While the synthesis of this compound currently relies on petrochemical-based starting materials, future research may explore pathways from bio-based feedstocks.
A comparison of traditional versus emerging synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Sustainable/Green Synthesis |
| Starting Materials | Often derived from petroleum | Increasing use of renewable feedstocks |
| Solvents | Often uses volatile organic compounds (VOCs) | Prefers water, supercritical CO2, or solvent-free conditions nih.govmdpi.com |
| Catalysts | May use stoichiometric, hazardous reagents | Focus on recyclable, non-toxic catalysts (e.g., biocatalysts, earth-abundant metals) mdpi.com |
| Energy Input | Often requires high temperatures and pressures | Utilizes alternative energy sources like microwaves and ultrasound nih.govmdpi.com |
| Waste Generation | Can produce significant amounts of byproducts | Aims for high atom economy and minimal waste |
Flow Chemistry and Automated Synthesis Applications in Derivatization
Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com The integration of flow chemistry with automated systems is set to revolutionize the synthesis and derivatization of molecules like this compound.
Automated synthesis platforms, such as the Mya 4 Automated Chemistry Station, allow for high-throughput screening of reaction conditions, catalysts, and substrates. youtube.com This technology enables chemists to rapidly optimize reaction parameters for the derivatization of the this compound core, accelerating the discovery of new compounds with desired properties. youtube.com
Key applications and future directions include:
Rapid Library Synthesis: Automated flow systems can be programmed to synthesize a large library of derivatives by systematically varying the reagents that react with the vinyl or pyridine core of this compound.
On-Demand Production: Flow reactors can be used for the on-demand production of specific derivatives, avoiding the need to store large quantities of potentially reactive compounds.
Integration with Purification and Analysis: Fully automated systems can integrate reaction, workup, purification, and analytical steps, creating a seamless "synthesis-to-testing" pipeline.
The table below outlines the benefits of adopting flow chemistry and automation for the derivatization of this compound.
| Parameter | Batch Chemistry | Flow Chemistry & Automation |
| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, better heat and pressure control mdpi.com |
| Scalability | Often requires re-optimization for larger scales | Scaling is achieved by running the system for longer periods |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over reaction parameters, leading to higher reproducibility youtube.com |
| Speed of Optimization | Slow, one-at-a-time experimentation | High-throughput screening of conditions and reagents youtube.com |
| Data Logging | Manual data recording | Automated data logging for every reaction parameter youtube.com |
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The unique electronic nature of the this compound scaffold makes its derivatives interesting candidates as ligands in catalysis. The electron-withdrawing fluorine atom and the π-system of the vinyl group can modulate the electronic properties of a metal center, influencing its catalytic activity.
Future research will likely explore the use of this compound derivatives in:
Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for transition metals in enantioselective catalysis, a crucial technology for the pharmaceutical industry.
Photoredox Catalysis: The pyridine ring can be involved in single-electron transfer processes, making its derivatives potentially useful in photoredox catalysis for the formation of C-C and C-heteroatom bonds. acs.org
Polymerization Catalysis: The vinyl group can act as an anchor point for polymerization catalysts or be incorporated into catalytically active polymer supports.
The development of novel catalytic systems based on this scaffold could lead to new, more efficient ways to synthesize valuable chemical compounds.
Interdisciplinary Research with Biological Systems and Nanoscience
The structural motifs present in this compound are of significant interest in interdisciplinary fields.
Biological Systems: Fluorinated pyridines are prevalent in many pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a valuable building block for creating new biologically active molecules. For example, related fluorinated pyridines are used in the synthesis of positron emission tomography (PET) ligands for imaging receptors in the brain. nih.gov The vinyl group also offers a handle for bioconjugation, allowing these molecules to be attached to proteins or other biological macromolecules for diagnostic or therapeutic purposes.
Nanoscience: The vinyl group allows for the polymerization of this compound, leading to the formation of functional polymers. These polymers could be used to create nanoparticles, thin films, or coatings with tailored properties. The fluorine atoms can impart hydrophobicity and thermal stability, while the pyridine nitrogen can be used to coordinate with metal ions or act as a basic site.
The table below summarizes potential interdisciplinary applications.
| Field | Potential Application of this compound Derivatives | Rationale |
| Medicinal Chemistry | Synthesis of novel drug candidates and PET imaging agents. nih.gov | Fluorine can improve metabolic stability and binding affinity; the pyridine core is a common pharmacophore. |
| Agrochemicals | Development of new herbicides, fungicides, and insecticides. | The pyridine ring is a key component of many successful pesticides. |
| Materials Science | Creation of functional polymers, coatings, and nanoparticles. | The vinyl group allows for polymerization, and the fluoro-pyridine moiety imparts unique properties. |
| Bioconjugation | Labeling of biological molecules for imaging and diagnostics. | The vinyl group provides a reactive handle for attachment to biomolecules. |
Advanced Computational Modeling for Predictive Compound Design and Property Optimization
Computational chemistry is an increasingly powerful tool for accelerating chemical research. By modeling molecules and their interactions in silico, researchers can predict properties and guide experimental work.
For this compound and its derivatives, computational modeling can be applied to:
Predict Reaction Outcomes: Quantum chemical calculations can help to understand reaction mechanisms and predict the regioselectivity and stereoselectivity of transformations involving the this compound core.
Design Novel Catalysts: By modeling the interaction of this compound-based ligands with metal centers, new catalysts with enhanced activity and selectivity can be designed.
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity, enabling the rational design of more potent compounds.
Optimize Material Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, guiding the design of materials with desired characteristics.
The synergy between computational modeling and experimental synthesis will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
